molecular formula C13H26N2 B15258082 2-(Piperidin-3-yl)-1-propylpiperidine CAS No. 1306605-28-6

2-(Piperidin-3-yl)-1-propylpiperidine

Cat. No.: B15258082
CAS No.: 1306605-28-6
M. Wt: 210.36 g/mol
InChI Key: VQBZYKSDBIFFKV-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-1-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring. Compounds containing the piperidine moiety are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-1-propylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-3-yl)-1-propylpiperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-1-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on G protein-coupled receptors (GPCRs) and ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Piperidin-3-yl)-1-propylpiperidine include:

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

1306605-28-6

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-piperidin-3-yl-1-propylpiperidine

InChI

InChI=1S/C13H26N2/c1-2-9-15-10-4-3-7-13(15)12-6-5-8-14-11-12/h12-14H,2-11H2,1H3

InChI Key

VQBZYKSDBIFFKV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2CCCNC2

Origin of Product

United States

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